2-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione
Description
2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione is a heterocyclic compound featuring a central indene-1,3-dione scaffold fused with a substituted 1,3-thiazole ring. The thiazole moiety is functionalized at the 4-position with a 4-methoxyphenyl group, contributing to its electronic and steric properties. The compound’s structure is stabilized by conjugation between the methylideneamino linker and the indene-dione system, as confirmed by NMR spectroscopy in related derivatives .
The methoxy group enhances solubility and modulates electron density, which may influence binding interactions in biological systems .
Properties
IUPAC Name |
3-hydroxy-2-[(E)-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]iminomethyl]inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c1-25-13-8-6-12(7-9-13)17-11-26-20(22-17)21-10-16-18(23)14-4-2-3-5-15(14)19(16)24/h2-11,23H,1H3/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKPXSMTYHXYPP-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=C(C4=CC=CC=C4C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=C(C4=CC=CC=C4C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of a β-keto ester with a thiourea derivative in the presence of a base.
The next step involves the formation of the indene-1,3-dione moiety, which can be synthesized through a Friedel-Crafts acylation reaction. The final step is the coupling of the thiazole and indene-1,3-dione intermediates through a condensation reaction, often facilitated by a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the indene-1,3-dione moiety, potentially converting them to alcohols.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced carbonyl compounds.
Substitution: Halogenated or nitrated derivatives of the thiazole ring.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity, particularly its ability to interact with various biological targets, makes it a candidate for drug discovery. It may exhibit antimicrobial, antifungal, or anticancer properties, although specific studies would be required to confirm these activities.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the thiazole ring is particularly noteworthy, as thiazole-containing compounds are known for their pharmacological activities.
Industry
In materials science, the compound could be used in the development of new materials with specific electronic or optical properties. Its structural features may allow for the creation of polymers or other materials with unique characteristics.
Mechanism of Action
The mechanism by which 2-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring could play a crucial role in binding to biological targets, while the indene-1,3-dione moiety might be involved in redox reactions or other biochemical processes.
Comparison with Similar Compounds
Core Scaffold Modifications
- 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione (IQUHOT) :
This analogue replaces the indene-dione core with an isoindole-dione system. The structural similarity allows for comparable π-π stacking interactions, but the altered ring geometry may affect molecular packing and solubility .
Heterocyclic Ring Replacements
- 2-([(5-Bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene)-2,3-dihydro-1H-indene-1,3-dione: Replacing the thiazole with a pyrimidine ring increases hydrogen-bonding capacity due to additional nitrogen atoms, which could improve target affinity in enzyme inhibition .
Physicochemical Properties
Crystallographic and Electronic Comparisons
- Hirshfeld Surface Analysis : Compounds like 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole reveal intermolecular interactions (e.g., C–H···O) that stabilize crystal packing. The target compound’s methoxy group may foster similar interactions .
- Electrostatic Potential: The indene-dione moiety’s electron-deficient region contrasts with the electron-rich thiazole ring, creating a dipole moment that influences binding to charged targets .
Biological Activity
The compound 2-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione (CAS Number: 6223-41-2) has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 382.43 g/mol. The compound features a thiazole ring and an indene dione structure, which are known for their biological significance.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. Thiazole-containing compounds are reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study conducted on derivatives similar to this compound demonstrated inhibition of cell viability in human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer) under both normoxic and hypoxic conditions .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound X | MDA-MB-231 | 15 | |
| Compound Y | HT-29 | 12 | |
| 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-2,3-dihydro-1H-indene-1,3-dione | MDA-MB-231 | TBD | TBD |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes that are crucial in cancer metabolism. For example, it has been shown to inhibit carbonic anhydrases (CAs), which play a role in tumor progression by regulating pH levels in the tumor microenvironment. The inhibition of CA IX is particularly relevant as it is associated with poor prognosis in various cancers .
Table 2: Inhibition Data for Carbonic Anhydrases
| Compound | Enzyme Type | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | CA II | 79.1 | |
| Compound B | CA IX | 36.4 | |
| 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-2,3-dihydro-1H-indene-1,3-dione | CA IX | TBD | TBD |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the thiazole moiety is believed to enhance its interaction with enzyme active sites and cellular receptors. Molecular docking studies suggest that the compound binds effectively to target proteins involved in cell proliferation and survival pathways .
Case Studies
Recent research has highlighted the potential use of this compound in combination therapies. In one study, it was found that when used alongside conventional chemotherapeutics, the compound significantly enhanced the cytotoxic effects on resistant cancer cell lines . This suggests a synergistic effect that could be exploited for therapeutic purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
